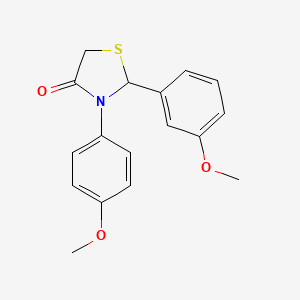![molecular formula C17H15FN2O3S B4331247 N-benzyl-N-{4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3-oxazol-5-yl}amine](/img/structure/B4331247.png)
N-benzyl-N-{4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3-oxazol-5-yl}amine
Overview
Description
N-benzyl-N-{4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3-oxazol-5-yl}amine is a complex organic compound with the molecular formula C23H19FN2O3S. This compound is characterized by the presence of a benzyl group, a fluorophenyl group, and an oxazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-{4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3-oxazol-5-yl}amine typically involves multiple steps. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with benzylamine to form N-benzyl-4-fluorobenzenesulfonamide . This intermediate is then reacted with 2-methyl-1,3-oxazole-5-amine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-{4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3-oxazol-5-yl}amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as sodium hydride and alkyl halides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-benzyl-N-{4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3-oxazol-5-yl}amine is utilized in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-benzyl-N-{4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3-oxazol-5-yl}amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-fluorobenzenesulfonamide: Shares the benzyl and fluorophenyl groups but lacks the oxazole ring.
N-(2-Fluoro-benzyl)-4-sulfamoyl-benzamide: Contains a benzamide moiety instead of the oxazole ring.
N-Succinimidyl 4-fluorobenzoate: An organofluorine compound used for labeling proteins.
Uniqueness
N-benzyl-N-{4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3-oxazol-5-yl}amine is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents.
Properties
IUPAC Name |
N-benzyl-4-(4-fluorophenyl)sulfonyl-2-methyl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c1-12-20-17(24(21,22)15-9-7-14(18)8-10-15)16(23-12)19-11-13-5-3-2-4-6-13/h2-10,19H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCUZEQRPJLCAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-{4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide](/img/structure/B4331167.png)
![METHYL 5'-AMINO-1-{[(3-CHLOROPHENYL)CARBAMOYL]METHYL}-6'-CYANO-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,7'-THIENO[3,2-B]PYRAN]-3'-CARBOXYLATE](/img/structure/B4331176.png)
![2-{2'-AMINO-3'-CYANO-6'-METHYL-2,5'-DIOXO-1,2,5',6'-TETRAHYDROSPIRO[INDOLE-3,4'-PYRANO[3,2-C]QUINOLIN]-1-YL}-N-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B4331179.png)


![2-(3-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4331217.png)




![N-{[3-(2-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-[(FURAN-2-YL)METHYL]ETHANE-1-SULFONAMIDE](/img/structure/B4331244.png)
![N-(2-ethoxyphenyl)-2-(10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-8-yl)acetamide](/img/structure/B4331259.png)
![6-[(2-CHLOROPHENYL)METHYL]-3-(4-ETHOXYPHENYL)-5-METHYL-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE](/img/structure/B4331262.png)

